molecular formula C15H15ClN2O2S B4744877 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B4744877
M. Wt: 322.8 g/mol
InChI Key: XHZKESKHUYFUIS-UHFFFAOYSA-N
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Description

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide is a compound that features a thiazole ring, a chlorophenyl group, and a tetrahydrofuran moiety The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s aromaticity and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring and the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like acetone or methanol and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with molecular targets in biological systems. The thiazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide can be compared to other thiazole-containing compounds, such as:

    2-Amino-4-(3-chlorophenyl)thiazole: Similar structure but lacks the tetrahydrofuran moiety.

    5-Methyl-2-thiazolamine: Contains the thiazole ring but with different substituents.

    3-Chlorophenylthiazole derivatives: Various derivatives with different functional groups attached to the thiazole ring.

The uniqueness of this compound lies in its combination of the thiazole ring, chlorophenyl group, and tetrahydrofuran moiety, which confer specific chemical and biological properties .

Properties

IUPAC Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-9-13(10-4-2-5-11(16)8-10)17-15(21-9)18-14(19)12-6-3-7-20-12/h2,4-5,8,12H,3,6-7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZKESKHUYFUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCCO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide
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N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide
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N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide
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N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide
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N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide

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